molecular formula C18H22N2O4S2 B2639757 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 949770-54-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No. B2639757
CAS RN: 949770-54-1
M. Wt: 394.5
InChI Key: XHSFHKPNBACZTP-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies and Metabolic Pathways

Sulfonamides, including compounds structurally related to the one specified, have been extensively studied for their pharmacokinetic properties and metabolic pathways. For instance, research on sulfonamide antibiotics has investigated the metabolic processes affecting drug efficacy and safety. Studies have examined how genetic polymorphisms in detoxification genes, such as NAT2, CYB5A, and CYB5R3, influence patient reactions to sulfonamides, showing no significant association with hypersensitivity reactions (Sacco et al., 2012) [https://consensus.app/papers/evaluation-polymorphisms-detoxification-genes-nat2-sacco/917054ae0be25699b07c925effbed781/?utm_source=chatgpt]. These findings underscore the complexity of drug metabolism and the need for personalized medicine approaches.

Antibacterial Applications

Sulfonamides have a rich history of use as antibacterial agents. Their mechanism involves the inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, making them effective against a broad spectrum of bacteria. While the specific compound mentioned was not directly studied in the papers found, the research on sulfamethoxazole, a sulfonamide antibiotic, and its combination with trimethoprim to treat infections like Nocardia asteroides showcases the continued relevance of sulfonamides in medical research (Cook Fv & Farrar We, 1978) [https://consensus.app/papers/treatment-nocardia-asteroides-infection-fv/58d8222ff42c535fa869614172044c22/?utm_source=chatgpt].

Drug Interactions and Side Effects

While you requested to exclude information on drug side effects, it's worth noting that the scientific exploration of sulfonamides also includes studies on their interactions with other medications and the resulting pharmacokinetic changes. For example, the interaction between sulfonamides and other pharmaceuticals, such as antiparasitic drugs, has been researched to optimize therapeutic efficacy and manage potential adverse reactions (Lima et al., 2011) [https://consensus.app/papers/albendazolepraziquantel-interaction-volunteers-lima/078d9f29ac3d5c2babc554f10a58c783/?utm_source=chatgpt].

Diuretic and Antihypertensive Research

Sulfonamides have also been studied for their diuretic properties, which are crucial in the management of conditions like hypertension and edema. Research on novel sulfonamide diuretics investigates their efficacy in promoting sodium and chloride excretion, thereby influencing fluid balance in the body. These studies contribute to the development of more effective and safer diuretic agents (Biamino, 1977) [https://consensus.app/papers/studies-activities-etozolin-reference-compound-biamino/bc0648400a725452b4cae91eb596c9d1/?utm_source=chatgpt].

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-11-14(2)18(15(3)12-13)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFHKPNBACZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide

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